2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid
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Overview
Description
2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28. The purity is usually 95%.
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Scientific Research Applications
Regioselective Synthesis
The reaction of 3-amino-5-methyl-1H-pyrazole with various compounds in acetic acid has been used to synthesize regioselective halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines (Martins et al., 2009).
Novel Synthesis of Pyrimidine Derivatives
The synthesis of 6-methyl-4-phenyl-5-(substituted-5-phenyl-4H-pyrazol-3-yl)-3,4-dihydropyrimidine-2(1H)-thione derivatives, known as pyrazole-based pyrimidine scaffolds, has been reported. These compounds show potential for new drug discovery (Ajani et al., 2019).
Antioxidant Activity
Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety have been synthesized and evaluated for antioxidant activity, showing promising results comparable to ascorbic acid (El‐Mekabaty, 2015).
Divergent Cyclisations
Research on 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid has led to discoveries in divergent cyclisations, forming various bicyclic heterocycles with sensitivity to reaction conditions (Smyth et al., 2007).
Synthesis of Fused Pyrimidinones
The synthesis of various heterocyclic systems using 2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate demonstrates the potential of these compounds in developing fused pyrimidinones (Toplak et al., 1999).
Domino Reaction Studies
The domino reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids highlights the complex reactions and formation of various compounds (Erkin & Ramsh, 2014).
Novel Synthesis of Pyridine-2(1H)-thione
The synthesis of pyridine-2(1H)-thione from 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylpropenone demonstrates the versatility of these compounds in forming new heterocyclic derivatives (Elneairy, 2010).
Antimicrobial Activity
Studies on pyrimidine derivatives, such as 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, have shown antimicrobial properties and potential for further pharmaceutical research (Rathod & Solanki, 2018).
Synthesis of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[3,4-b]pyridine Derivatives
Research on the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives has contributed to the development of new compounds with potential pharmacological applications (Harb, Abbas & Mostafa, 2005).
Synthesis of Novel Pyrazolopyrimidines Derivatives
A series of novel pyrazolopyrimidines derivatives have been synthesized, showing potential as anticancer and anti-5-lipoxygenase agents. These findings contribute to the exploration of new therapeutic agents (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making them potential targets for therapeutic intervention.
Mode of Action
For instance, some compounds with similar structures have been found to inhibit certain enzymes or modulate receptor activity .
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, leading to diverse biological effects . These effects can range from antimicrobial to anti-inflammatory, antitumor, and more .
Pharmacokinetics
The bioavailability of a compound is often influenced by its pharmacokinetic properties, which can be affected by factors such as its chemical structure and the presence of functional groups .
Result of Action
Based on related compounds, it can be inferred that its action could lead to a variety of effects at the molecular and cellular level . These effects could potentially include changes in enzyme activity, modulation of receptor function, and alterations in cellular signaling pathways .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Properties
IUPAC Name |
2-[4-(2-methylpyrazol-3-yl)pyrimidin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-14-8(3-5-12-14)7-2-4-11-10(13-7)17-6-9(15)16/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEISHYBLRUKYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC(=NC=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.